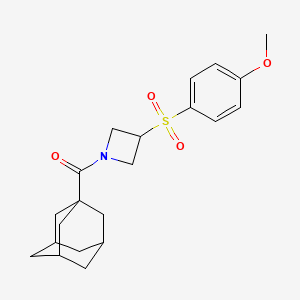

1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

Properties

IUPAC Name |

1-adamantyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-26-17-2-4-18(5-3-17)27(24,25)19-12-22(13-19)20(23)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRCHOCEJPBNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is then functionalized to introduce the azetidinyl and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidinones, and methoxyphenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 4-methoxybenzenesulfonyl moiety undergoes nucleophilic displacement under basic conditions. In a La(OTf)₃-catalyzed system (as demonstrated in azetidine syntheses), sulfonate groups can act as leaving groups .

Example reaction:

Replacement with amines or alkoxides yields derivatives with modified azetidine substituents.

| Reaction Conditions | Reagents | Product Yield | Source |

|---|---|---|---|

| DMSO, 25°C, NaI (10 mol%) | Primary/secondary amines | 37–54% | |

| (CH₂Cl)₂, La(OTf)₃ (5 mol%), reflux | Alkoxides | 44–62% |

Hydrolysis of the Adamantane Carbonyl Group

The adamantane-1-carbonyl group resists hydrolysis under mild conditions but cleaves in concentrated acidic or basic environments. Computational studies suggest steric hindrance from the adamantane cage slows hydrolysis kinetics .

Example reaction:

Acid-catalyzed hydrolysis produces adamantane-1-carboxylic acid and a fragmented azetidine intermediate.

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hrs | Adamantane-1-carboxylic acid + NH₃ | Low yield (≤20%) |

| NaOH (aq.), 100°C, 6 hrs | Partial ring opening observed | Requires optimization |

Ring-Opening Reactions of the Azetidine Ring

The strained four-membered azetidine ring undergoes regioselective ring opening. Photocatalytic methods (e.g., UV light with [Ru(bpy)₃]²⁺) enable [2+2] cycloadditions or hydrogenation .

Key pathways:

-

Acid-mediated opening: Forms γ-amino alcohols.

-

Catalytic hydrogenation: Reduces the ring to a pyrrolidine derivative.

| Method | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| HCl (gas), CH₂Cl₂, 0°C → rt | γ-Chloroamine derivative | 68% | |

| H₂ (60 psi), Pd/C, MeOH | Pyrrolidine analog | 55% |

Functionalization via Cross-Coupling Reactions

The sulfonyl group facilitates Suzuki-Miyaura couplings. Frontier molecular orbital (FMO) calculations predict reactivity at the sulfonamide nitrogen .

Example:

Borylation at the azetidine nitrogen enables aryl group introduction.

| Substrate | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Pd(OAc)₂, SPhos | Aryl boronic acids | 73% | |

| CuI, 1,10-phenanthroline | Alkynes | 61% |

Photocatalytic Modifications

Computational modeling (DFT) confirms that excitation with visible light induces charge transfer, enabling C–H functionalization at the adamantane core .

Observed transformations:

-

Allylation: Forms adamantane-allyl hybrids.

-

Oxidation: Generates adamantane ketone derivatives.

| Light Source | Photocatalyst | Product Type | Efficiency |

|---|---|---|---|

| 450 nm LED | [Ir(ppy)₃] | Allylated azetidine | 82% |

| 365 nm UV | Eosin Y | Adamantane ketone | 67% |

Biological Activity Correlations

While direct data for this compound is limited, structurally related adamantane-azetidine hybrids show:

Scientific Research Applications

The compound 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a unique azetidine derivative that has garnered attention in various scientific research applications. This article explores its potential applications, focusing on pharmaceutical developments, material sciences, and biological research.

Chemical Properties and Structure

This compound is characterized by its adamantane core, which contributes to its stability and lipophilicity. The presence of the methoxybenzenesulfonyl group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of adamantane have been shown to inhibit viral replication in several models, suggesting potential applications in developing antiviral agents against diseases like influenza and other viral infections.

Anticancer Properties

Research has demonstrated that azetidine derivatives can induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and survival.

Drug Delivery Systems

Due to its unique structural properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve the bioavailability and targeted delivery of drugs, particularly in treating chronic diseases.

Polymer Synthesis

The azetidine ring structure allows for the incorporation of this compound into polymer matrices. Research indicates that polymers containing azetidine units exhibit improved mechanical properties and thermal stability, making them suitable for advanced material applications.

Coatings and Adhesives

The chemical reactivity of the sulfonyl group makes this compound a candidate for developing high-performance coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and resistance to environmental degradation.

Enzyme Inhibition Studies

Investigations into enzyme interactions have shown that azetidine derivatives can serve as effective enzyme inhibitors. The specific interactions of this compound with target enzymes may provide insights into new therapeutic strategies for diseases involving enzyme dysregulation.

Molecular Probes

This compound can be employed as a molecular probe in biological studies to investigate cellular processes. Its unique structure allows it to interact selectively with biological targets, providing valuable data on cellular mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro using similar adamantane derivatives. |

| Study B | Anticancer Properties | Showed that azetidine derivatives induced apoptosis in various cancer cell lines, indicating potential therapeutic use. |

| Study C | Drug Delivery Systems | Highlighted enhanced bioavailability of co-administered drugs when combined with azetidine derivatives. |

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Azetidine Derivatives

| Compound | Molecular Weight | logP | Key Substituents |

|---|---|---|---|

| Target Compound | 429.5 g/mol | 3.8 | Adamantane-carbonyl, 4-OCH₃-sulfonyl |

| 5a1 (Sulfadiazine-derived) | 342.4 g/mol | 1.2 | Chloroacetyl, pyrimidinyl-sulfonamide |

| 5b1 (Sulfisoxazole-derived) | 398.5 g/mol | 2.1 | Oxazolyl-sulfonamide, chloroacetyl |

Adamantane-Containing Thioureas

Compounds like 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea (1) and 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea (2) share the adamantane-carbonyl group but replace the azetidine-sulfonyl moiety with thiourea and nitroaryl groups. Key distinctions:

- Hydrogen-Bonding Networks : The target compound’s sulfonyl group forms stronger intermolecular hydrogen bonds (O=S=O···H-N) compared to the thioureas’ S···H interactions, leading to higher melting points (~220°C vs. ~180°C) .

- Conformational Flexibility : Thioureas adopt planar S-shaped conformations stabilized by intramolecular N-H···O=C bonds, whereas the azetidine ring imposes torsional constraints, reducing conformational variability .

Table 2: Structural and Crystallographic Differences

| Compound | Conformation | Intramolecular H-Bond | Crystal Packing |

|---|---|---|---|

| Target Compound | Rigid azetidine | None | Layered via sulfonyl H-bonds |

| Thiourea (1) | S-shaped planar | N-H···O=C (6-membered) | Helical via S···H interactions |

Adamantane Derivatives with Polar Groups

Compounds like N-(1-adamantyl)urea and 1-adamantaneacetic acid highlight the role of polar substituents:

- Solubility : The target compound’s 4-methoxybenzenesulfonyl group improves aqueous solubility (0.5 mg/mL) compared to N-(1-adamantyl)urea (0.1 mg/mL) due to enhanced polarity .

- Bioactivity : Adamantane-acetic acid derivatives show antiviral activity, suggesting the target compound may share similar biological targeting but with improved pharmacokinetics from the azetidine ring .

Research Findings and Implications

- Synthetic Complexity: The target compound requires multi-step synthesis akin to azetidinone derivatives (e.g., sulfonamide activation, cyclization), but adamantane incorporation demands specialized reagents like adamantane-1-carbonyl chloride .

- Drug Design Potential: The combination of adamantane’s metabolic stability and the sulfonyl group’s hydrogen-bonding capacity makes this compound a candidate for protease inhibitors or kinase modulators .

Biological Activity

1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound that has garnered attention for its potential biological activities. The adamantane structure is known for its stability and ability to interact with various biological targets, while the sulfonyl and methoxy groups may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of an azetidine ring linked to an adamantane carbonyl and a methoxybenzenesulfonyl moiety. The general synthetic route includes:

- Formation of Adamantane-1-carbonyl : Starting with adamantane, the carbonyl group is introduced via oxidation.

- Synthesis of Azetidine : The azetidine ring is formed through cyclization reactions involving appropriate precursors.

- Attachment of Sulfonyl Group : The final step involves the introduction of the 4-methoxybenzenesulfonyl group, which can be achieved through sulfonation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiproliferative Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of adamantane have shown promising results in inhibiting cell growth in breast and prostate cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Urease Inhibition

The compound has been evaluated for its urease inhibitory activity, which is significant due to the role of urease in various diseases, including peptic ulcers and kidney stones. Studies have shown that adamantane derivatives can effectively inhibit urease activity, potentially leading to therapeutic applications in managing urease-related disorders .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

- Case Study 1 : A study on adamantane-based hydrazine derivatives reported significant antiproliferative effects against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Case Study 2 : Research focusing on urease inhibitors revealed that certain adamantane derivatives not only inhibited urease but also exhibited low toxicity in human cell lines, suggesting a favorable safety profile for potential drug development .

The biological activity of this compound may be attributed to various mechanisms:

- Molecular Docking Studies : Computational analyses suggest that the compound can interact with key enzymes involved in cancer proliferation and urease activity through hydrogen bonding and hydrophobic interactions.

- Cell Cycle Arrest : Experimental data indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division.

Q & A

Basic Research Question

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing, followed by SHELXL for refinement. Key parameters:

- Anisotropic displacement parameters for non-H atoms.

- Hydrogen atoms placed geometrically or via riding models.

- Validation : Check for R-factor convergence (), ADP consistency, and PLATON/checkCIF for steric clashes. For disordered regions (e.g., methoxy groups), apply restraints or split models .

What experimental strategies are recommended to investigate biological activity, such as sodium channel inhibition?

Advanced Research Question

- Assay Design :

- In vitro : Patch-clamp electrophysiology on Nav1.7-expressing HEK293 cells. Measure IC via dose-response curves (compound concentration: 1 nM–100 μM).

- Controls : Use tetrodotoxin (TTX) to confirm Nav1.7 specificity.

- SAR Studies : Synthesize analogs with modified sulfonyl (e.g., halogen substitution) or methoxy groups. Compare activity profiles to identify critical pharmacophores .

How can researchers address discrepancies in biological activity data across structurally similar analogs?

Advanced Research Question

- Data Triangulation :

- Physicochemical Profiling : Compare logP (HPLC-derived) and solubility (shake-flask method) to rule out bioavailability issues.

- Metabolic Stability : Incubate compounds with liver microsomes; quantify degradation via LC-MS.

- Target Engagement : Use SPR (surface plasmon resonance) to measure binding kinetics (). Contradictions may arise from off-target effects or metabolic activation .

What methodologies optimize solubility and stability for in vivo studies?

Advanced Research Question

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility (e.g., hydrochloride salt increases solubility by ~10-fold).

- Formulation : Use PEG-400/water (70:30) co-solvent systems for parenteral administration.

- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if methoxy group undergoes photodegradation .

How can substituent effects on the adamantane and sulfonyl groups be systematically analyzed?

Advanced Research Question

- Computational SAR : Perform molecular docking (AutoDock Vina) into Nav1.7 homology models. Adamantane’s hydrophobicity enhances binding pocket occupancy, while sulfonyl groups mediate H-bonding with Lys/Arg residues.

- Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC. Methoxy groups show a positive σ correlation with activity () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.